(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
The compound (E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 681233-96-5) is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 3, respectively . This compound’s stereochemistry (E-configuration) and substituent arrangement distinguish it from analogs, influencing its molecular interactions and solubility profile .
Properties
IUPAC Name |
ethyl 4-[4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-4-33-23(29)26-12-14-27(15-13-26)35(30,31)17-10-8-16(9-11-17)21(28)24-22-25(2)20-18(32-3)6-5-7-19(20)34-22/h5-11H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJBPWFEJVHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, including anticancer and anticonvulsant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₇H₁₆N₂O₄S₂
- Molecular Weight : 376.5 g/mol
- CAS Number : 896366-14-6
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The presence of the benzo[d]thiazol structure in this compound is crucial for its biological activity.
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Mechanism of Action :
- Thiazole derivatives have been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell survival and proliferation. For instance, compounds similar to this one have demonstrated the ability to inhibit Bcl-2, a protein that prevents apoptosis, thereby promoting cancer cell death .
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Case Studies :
- In a study focusing on thiazole derivatives, several compounds exhibited IC₅₀ values below those of standard chemotherapeutics like doxorubicin, indicating superior efficacy against various cancer cell lines .
- Specifically, compounds with methoxy substitutions on the phenyl ring were noted for enhanced cytotoxic activity due to better interaction with target proteins involved in cancer progression .
Anticonvulsant Activity
The compound's piperazine component suggests potential anticonvulsant properties, as piperazine derivatives have been linked to neuroprotective effects.
- Mechanism of Action :
-
Research Findings :
- In animal models, thiazole-containing compounds showed significant protective effects against seizures induced by pentylenetetrazole (PTZ), with effective doses significantly lower than those required for traditional anticonvulsants .
- A specific analogue demonstrated a median effective dose (ED₅₀) of 18.4 mg/kg, indicating strong anticonvulsant potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Role in Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and bioavailability |
| Thiazole Ring | Key for anticancer and anticonvulsant activity |
| Piperazine Ring | Imparts neuroprotective effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethoxy vs. Methoxy Substituted Analogs
A closely related analog, (Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 533869-04-4), differs by an ethoxy group at position 4 of the benzothiazole instead of methoxy . Key comparisons include:
| Property | Target Compound (Methoxy) | Ethoxy Analog |
|---|---|---|
| Molecular Formula | C₂₄H₂₈N₄O₆S₂ (estimated) | C₂₅H₃₀N₄O₆S₂ |
| Molecular Weight (g/mol) | ~518.6 | 532.6 |
| XLogP3 | ~2.9 (estimated) | 3.1 |
| Hydrogen Bond Acceptors | 8 | 8 |
| Rotatable Bonds | 7 | 7 |
The E/Z configuration further affects spatial orientation, which may alter target binding .
Thiazolylhydrazone Derivatives
Thiazolylhydrazones, such as 2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a), share a thiazole core and piperazine moiety but lack the sulfonyl and carbamoyl groups . These derivatives exhibit acetylcholinesterase (AChE) inhibitory activity (IC₅₀ values in the µM range), suggesting that the piperazine-thiazole scaffold is critical for enzyme interaction.
Triazole-Pyrazole-Thiazole Hybrids
Compounds like 4-phenyl-2-(2-((1-phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)thiazole (12d) incorporate triazole and pyrazole rings alongside thiazole . These hybrids demonstrate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), attributed to their ability to disrupt microbial membranes.
Ferroptosis-Inducing Compounds
The target compound’s sulfonyl group may similarly participate in redox interactions, though its specific role in ferroptosis remains unexplored.
Key Research Findings and Implications
Substituent Effects on Bioactivity
- Alkoxy Groups : Methoxy/ethoxy substitutions influence lipophilicity and metabolic stability. Ethoxy analogs may exhibit prolonged half-lives due to slower oxidative metabolism .
- Stereochemistry : The E-configuration in the target compound may optimize spatial alignment with target proteins compared to Z-isomers .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity of Analogous Compounds
Q & A
Q. What are the common synthetic routes for this compound, and which analytical techniques are critical for confirming its structure?
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core followed by sequential coupling of the sulfonylpiperazine and carbamoylphenyl groups. Key steps include:
- Sulfonylation : Reaction of 4-aminobenzenesulfonyl chloride with piperazine derivatives under basic conditions (e.g., NaOH in THF) .
- Carbamoylation : Coupling of the sulfonylated intermediate with 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Esterification : Final ethyl ester formation via reaction with ethyl chloroformate . Analytical techniques :
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the piperazine, sulfonyl, and benzothiazole moieties .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- HPLC to assess purity (>95%) and monitor reaction intermediates .
Q. Which spectroscopic methods are most effective for characterizing its molecular structure?
- ¹H/¹³C NMR : Essential for identifying proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and aromatic signals from the benzothiazole ring (δ 6.8–8.0 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and carbamate groups) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Test activity against kinases or proteases using fluorescence-based substrates (e.g., ATPase assays for kinase targets) .
- Receptor binding studies : Use surface plasmon resonance (SPR) or radioligand displacement assays to measure affinity for GPCRs or nuclear receptors .
- Cytotoxicity screening : Employ MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while maintaining high purity?
- Reaction optimization : Use design of experiments (DoE) to evaluate parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading .
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) or preparative HPLC for challenging intermediates .
- In-line monitoring : Implement real-time FT-IR or ReactIR to track carbamoylation completion and minimize side products .
Q. How should contradictory data regarding its biological activity across different studies be addressed?
- Structural validation : Reconfirm compound identity (e.g., via HRMS and 2D-NMR) to rule out batch-to-batch variability .
- Assay standardization : Compare results under consistent conditions (e.g., cell passage number, serum concentration) .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement if activity discrepancies arise .
Q. What strategies are recommended for elucidating the mechanism of action of this compound?
- Computational docking : Perform molecular dynamics simulations with homology models of target proteins (e.g., kinases) to predict binding modes .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate interacting proteins for proteomic analysis .
- Mutagenesis : Engineer point mutations in suspected binding pockets (e.g., ATP-binding sites) to confirm critical residues .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Substituent variation : Synthesize analogs with modified benzothiazole substituents (e.g., -OCH₃ → -CF₃) or piperazine N-alkylation .
- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity .
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 model) to prioritize analogs .
Q. What experimental approaches are suitable for evaluating the compound's stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
- Plasma stability : Measure half-life in human or rodent plasma at 37°C to predict in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
